2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

Description

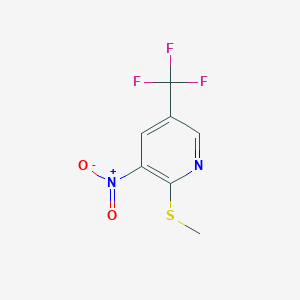

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a methylthio (-SCH₃) group at the 2-position, a nitro (-NO₂) group at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest due to its electron-deficient aromatic system, which is influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.

Properties

IUPAC Name |

2-methylsulfanyl-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c1-15-6-5(12(13)14)2-4(3-11-6)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAIBHKQLJDRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine typically involves several steps. One common method includes the nitration of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Chemical Reactions Analysis

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-(methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine exhibit promising antimicrobial activity. For instance, compounds with similar structures have been synthesized and evaluated for their efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These studies highlight the potential of such compounds as lead candidates for developing new antibiotics.

Anticancer Activity

Recent studies have shown that the incorporation of trifluoromethyl and nitro groups can enhance the biological activity of pyridine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways, making these compounds valuable in cancer therapy research.

Agrochemical Applications

Pesticide Development

The compound's unique chemical structure allows it to function as a precursor for synthesizing novel agrochemicals. Its derivatives have been explored as potential pesticides due to their ability to inhibit specific enzymes in pests. Studies have shown that these compounds can effectively target the nervous system of insects, leading to increased mortality rates in pest populations.

Herbicide Formulation

In addition to insecticides, this compound has been investigated for its herbicidal properties. Research has indicated that certain derivatives can selectively inhibit weed growth without affecting crop yield, providing a dual benefit in agricultural practices.

Material Science

Polymer Additives

The compound's trifluoromethyl group imparts unique properties to polymers when used as an additive. It enhances thermal stability and chemical resistance, making it suitable for applications in high-performance materials. Studies have shown that incorporating such additives can significantly improve the lifespan and durability of polymer-based products.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Makarov et al., 2011 | Antimicrobial Activity | Identified significant antibacterial activity against resistant strains; potential for new antibiotic development. |

| Zhang et al., 2019 | Anticancer Evaluation | Demonstrated cytotoxic effects on various cancer cell lines; induced apoptosis via specific pathways. |

| Cooper et al., 2013 | Pesticide Development | Developed derivatives showing high efficacy against common agricultural pests; potential for commercial pesticide formulation. |

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

| Compound | Melting Point (°C) | Key Substituents | Notable Features |

|---|---|---|---|

| 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine | Not reported | -SCH₃, -NO₂, -CF₃ | Balanced lipophilicity |

| 2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine (2a) | 58–60 | -S-CH₂C₆H₅, -NO₂, -CF₃ | High cycloaddition yield (88%) |

| 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | 189–190 | -OH, -NO₂, -CF₃ | High crystallinity |

Biological Activity

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a methylsulfanyl group, a nitro group, and a trifluoromethyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

- Molecular Weight : 217.17 g/mol

- Functional Groups : Methylsulfanyl, nitro, trifluoromethyl

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising activity against several bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be in the range of 4.88 µg/mL for the most active derivatives .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 4.88 |

| This compound | C. albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In vitro studies demonstrated that this compound exhibits cytotoxic effects with IC50 values ranging from 6.19 µM to 22.08 µM depending on the cell line tested .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Enzyme Interaction : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.

- Fluorine Atoms : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds, potentially improving its efficacy against biological targets.

Case Studies

- Anticancer Study : A recent study evaluated multiple derivatives of pyridine compounds, including this compound, against various human cancer cell lines using the sulforhodamine B assay. The results indicated significant antiproliferative activity, particularly in the MCF-7 and A549 cell lines .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of this compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.